

# Sophoraflavanone G: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

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A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Sophoraflavanone G is a prenylated flavonoid predominantly isolated from the roots of plants belonging to the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1] [2] Flavonoids are a class of secondary metabolites in plants, known for a wide array of biological activities, including antioxidant and antimicrobial properties.[3] Sophoraflavanone G, in particular, has garnered significant scientific interest for its potent anti-inflammatory, anticancer, and antimicrobial activities.[1][4][5] This technical guide provides a detailed overview of the physicochemical properties of Sophoraflavanone G, its diverse biological functions with a focus on underlying signaling pathways, and a summary of relevant experimental methodologies.

# **Physicochemical Properties**

Sophoraflavanone G is a complex molecule with a chemical structure that contributes to its biological activity. Its key physicochemical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one	PubChem
Molecular Formula	C25H28O6	[2][6]
Molecular Weight	424.5 g/mol	[2][6]
Appearance	A solid	[2]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml	[2]
CAS Number	97938-30-2	[2]
Synonyms	Kushenol F, Norkurarinone, Vexibinol	[2]

# **Biological Activities and Signaling Pathways**

Sophoraflavanone G exhibits a broad spectrum of pharmacological effects, which are mediated through its interaction with various cellular signaling pathways.

## **Anti-inflammatory Activity**

Sophoraflavanone G has demonstrated significant anti-inflammatory properties in various studies. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]

The anti-inflammatory effects of Sophoraflavanone G are attributed to its ability to modulate key signaling pathways:

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its
dysregulation is often associated with inflammatory diseases. Sophoraflavanone G has been
shown to inhibit the PI3K/Akt signaling cascade.[1]

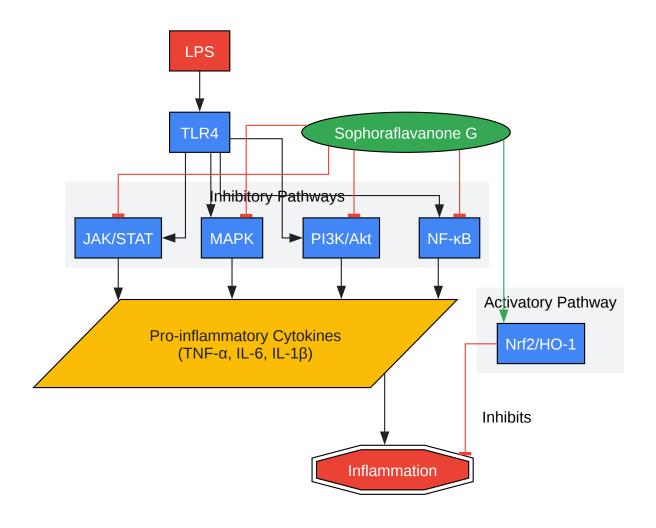
## Foundational & Exploratory





- JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription
  pathway is a primary signaling route for a wide range of cytokines and growth factors
  involved in inflammation. Sophoraflavanone G can suppress the activation of this pathway.[1]
   [4]
- Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway is a critical defense mechanism against oxidative stress, which is closely linked to inflammation. Sophoraflavanone G can activate this protective pathway.[1]
- NF-κB and MAPK Pathways: The nuclear factor-kappa B and mitogen-activated protein kinase pathways are central to the inflammatory response. Sophoraflavanone G can inhibit the activation of NF-κB and MAPK, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7]





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Anti-inflammatory signaling pathways of Sophoraflavanone G.

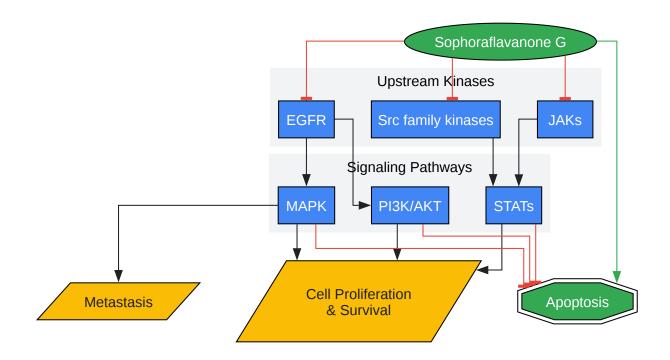
## **Anticancer Activity**

Sophoraflavanone G has shown promising anticancer activity against various cancer cell lines, including human leukemia and breast cancer cells.[8][9] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration.[4][8]

Key signaling pathways targeted by Sophoraflavanone G in cancer include:



- STAT Signaling: Aberrantly activated Signal Transducer and Activator of Transcription (STAT)
  proteins are implicated in many human cancers. Sophoraflavanone G acts as a novel smallmolecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src family
  kinases.[4][10]
- EGFR-PI3K-AKT Signaling: In triple-negative breast cancer, Sophoraflavanone G has been found to suppress cancer progression by inactivating the Epidermal Growth Factor Receptor (EGFR)-PI3K-AKT signaling pathway.[11]
- MAPK Pathway: Sophoraflavanone G can suppress the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This inhibition contributes to its ability to induce apoptosis and reduce migration and invasion in cancer cells.[8][9]



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Anticancer signaling pathways of Sophoraflavanone G.

## **Antimicrobial Activity**



Sophoraflavanone G has demonstrated significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][12] Its mechanism of action is believed to involve the disruption of bacterial membrane fluidity, leading to cell death. [13] Studies have also shown that Sophoraflavanone G can have a synergistic effect when combined with conventional antibiotics like ampicillin and oxacillin, enhancing their efficacy against resistant strains.[12][14]

## **Experimental Protocols**

The following section outlines the general methodologies employed in the research and analysis of Sophoraflavanone G.

## **Isolation and Purification**

A common method for the isolation of Sophoraflavanone G from its plant source, such as Sophora exigua, involves the following steps:

- Extraction: The dried and powdered plant material (e.g., roots) is extracted with a solvent like methanol.
- Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as ethyl acetate.
- Column Chromatography: The active fraction is further purified using column chromatography. Silica gel is typically used as the stationary phase.[15]
- Characterization: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.[15]



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General workflow for the isolation of Sophoraflavanone G.



## **In Vitro Biological Assays**

- Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic
  effects of Sophoraflavanone G on cell lines. Cells are treated with varying concentrations of
  the compound, and cell viability is measured by the conversion of MTT (3-(4,5dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial
  enzymes in living cells.[15]
- Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Sophoraflavanone G.
   Cells are stained with a fluorescent dye like propidium iodide that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured.[15]
- Apoptosis Assay: Apoptosis can be detected using various methods, including flow cytometry
  with Annexin V/propidium iodide staining. Annexin V binds to phosphatidylserine, which is
  translocated to the outer leaflet of the plasma membrane during early apoptosis.
- Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Sophoraflavanone G, such as STATs, Akt, and MAPKs.
- Antimicrobial Susceptibility Testing (Checkerboard Method): This method is used to assess
  the synergistic effects of Sophoraflavanone G with antibiotics. It involves testing a range of
  concentrations of both agents, alone and in combination, to determine the minimum
  inhibitory concentration (MIC) and the fractional inhibitory concentration (FIC) index.[14]

## Conclusion

Sophoraflavanone G is a promising natural compound with a well-defined physicochemical profile and a diverse range of biological activities. Its ability to modulate multiple key signaling pathways involved in inflammation, cancer, and microbial infections makes it a compelling candidate for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this multifaceted flavonoid. Further studies, including in vivo efficacy and safety evaluations, are warranted to translate the promising preclinical findings into clinical applications.



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## References

- 1. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sophoraflavanone G Wikipedia [en.wikipedia.org]
- 4. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G | C25H28O6 | CID 72936 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Sophoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induces cell cycle arrest and apoptosis in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophoraflavanone G: A Comprehensive Physicochemical and Biological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301720#physicochemical-properties-of-sophoraflavanone-i]

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